methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-aminophenyl group at the N1 position and a methyl ester at the C4 position. This compound is synthesized via copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, using 2-aminophenyl azide and methyl propiolate as precursors . Its structural elucidation via X-ray crystallography confirms regioselective 1,4-substitution of the triazole ring, critical for its bioactivity .
The compound exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and pathogenic bacteria (e.g., Vibrio cholerae), with minimal cytotoxicity toward eukaryotic cells . Its mechanism involves DNA binding and disruption of bacterial membrane integrity .
Properties
IUPAC Name |
methyl 1-(2-aminophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBEVNKQDEPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049873-33-7 | |
| Record name | methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (Compound A) and key analogs:
Solubility and Stability
- The 2-aminophenyl group in A enhances water solubility compared to hydrophobic analogs like F (3,5-di-tert-butylphenyl) .
- C and D exhibit stability in organic solvents (e.g., ethanol, hexanes) but decompose under acidic conditions .
Key Research Findings
Structural-Activity Relationship (SAR): The 2-aminophenyl group in A is essential for antimicrobial activity. Replacement with non-polar groups (e.g., F) abolishes bioactivity . Ester hydrolysis of A yields 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which retains antimicrobial potency but with reduced solubility .
Comparative Pharmacokinetics :
- A shows minimal plasma protein binding (<30%), unlike D , which binds extensively (>90%) due to its lipophilic difluorobenzyl group .
Biological Activity
Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1049873-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article delves into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 1049873-33-7
- SMILES Notation : COC(=O)c1nc[nH]n1
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2-aminophenyl group enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenyl azide with an appropriate alkyne under "click" chemistry conditions. This method is favored for its efficiency and specificity in forming triazole derivatives.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 mg/mL |
| Escherichia coli | 10 mg/mL |
| Pseudomonas aeruginosa | 15 mg/mL |
| Candida albicans | 8 mg/mL |
These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic processes. The triazole moiety likely interacts with target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies
In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activities. Among these derivatives, this compound exhibited one of the highest inhibition rates against tested pathogens compared to traditional antibiotics like metronidazole .
Another study highlighted its potential as a lead compound for developing new antimicrobial agents due to its low toxicity profile and high efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate, and what are their advantages/limitations?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous triazole derivatives (e.g., 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid) are synthesized by reacting 2-aminophenyl azide with a propiolic acid derivative in the presence of copper(II) sulfate and sodium ascorbate . Key advantages include high regioselectivity and mild reaction conditions. Limitations include potential solubility challenges for intermediates (e.g., azides) and the need for purification to remove copper residues, which can interfere with downstream biological assays.
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate was characterized with an R factor of 0.032 and a data-to-parameter ratio of 7.0, confirming bond lengths and angles . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, but aqueous solubility may still be limited. Co-solvents (e.g., DMSO) or micellar formulations are often required for biological assays .
- Stability : Triazoles are generally stable under ambient conditions, but photodegradation studies (via HPLC or UV-vis spectroscopy) are recommended for long-term storage protocols.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in substituent positioning or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Modifying the 2-aminophenyl or carboxylate groups to assess their impact on target binding (e.g., enzyme inhibition assays).
- Standardized Assay Conditions : Controlling variables like solvent concentration (e.g., ≤1% DMSO) and cell line viability thresholds .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize experimental discrepancies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug Design : Hydrolysis of the methyl ester to a carboxylic acid (e.g., via esterase-mediated conversion) can enhance solubility .
- Formulation : Nanoencapsulation (e.g., liposomes) improves systemic delivery. For example, analogous triazoles have been encapsulated with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance cellular uptake .
- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma half-life and tissue distribution in rodent models identifies optimal dosing regimens.
Q. How can crystallographic data inform the design of derivatives with improved properties?
SC-XRD data reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability and activity. For instance, the planar triazole ring in methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate forms hydrogen bonds with active-site residues in target enzymes . Modifications to the 2-aminophenyl group (e.g., introducing electron-withdrawing substituents) can be guided by these interactions to enhance binding affinity.
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity.
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and O.
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.
Q. How are computational tools applied to study the compound’s mechanism of action?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., protein-ligand binding stability over 100-ns trajectories).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
